molecular formula C3H7BrZn B8811558 Propylzinc bromide, 0.50 M in THF

Propylzinc bromide, 0.50 M in THF

Cat. No.: B8811558
M. Wt: 188.4 g/mol
InChI Key: BXIZKCIGQKZYGR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propylzinc bromide (CH₃CH₂CH₂ZnBr), 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis for cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds . This reagent is characterized by its linear n-propyl chain bonded to a zinc-bromide moiety. Supplied as a 0.50 M solution in THF, it is air- and moisture-sensitive, requiring storage under inert conditions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science due to its ability to transfer the propyl group efficiently .

Properties

Molecular Formula

C3H7BrZn

Molecular Weight

188.4 g/mol

IUPAC Name

bromozinc(1+);propane

InChI

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

BXIZKCIGQKZYGR-UHFFFAOYSA-M

Canonical SMILES

CC[CH2-].[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylzinc bromide, 0.50 M in THF can be synthesized through the reaction of n-propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with air or moisture .

Industrial Production Methods

Industrial production of n-propylzinc bromide involves the reaction of n-propyl bromide with zinc powder in THF under controlled conditions. The reaction mixture is then purified through distillation and washing to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Propylzinc bromide, 0.50 M in THF undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving n-propylzinc bromide depend on the specific reaction conditions and reagents used. For example, in Negishi coupling reactions, the major products are often complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Propylzinc bromide, 0.50 M in THF has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-propylzinc bromide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The compound’s reactivity is due to the presence of the zinc atom, which can form strong bonds with carbon atoms, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of Propylzinc bromide and structurally related organozinc reagents in THF:

Compound Molecular Formula Molecular Weight (g/mol) Concentration (M in THF) Density (g/mL) Reactivity Notes
n-Propylzinc bromide C₃H₇BrZn 188.38 0.50 ~0.97* Linear alkyl; moderate steric hindrance
2-Propylzinc bromide C₃H₇BrZn 188.38 0.50 ~0.97* Branched (isopropyl); higher steric hindrance
Cyclopropylzinc bromide C₃H₅BrZn 186.37 0.50 0.969 Strained ring; enhanced reactivity
sec-Butylzinc bromide C₄H₉BrZn 202.28 0.50 0.968 Branched butyl; moderate steric effects

*Density values for n-propyl and 2-propyl isomers are extrapolated from structurally similar compounds .

Research Findings and Case Studies

  • Efficiency in Cross-Couplings : Cyclopropylzinc bromide achieves >99% conversion in couplings with aryl halides within 2 hours under reflux, outperforming linear and branched alkyl analogs in strained systems .
  • Steric vs. Electronic Effects : Isopropylzinc bromide shows 20% lower yield compared to n-propyl derivatives in couplings with bulky substrates, highlighting steric limitations .
  • Thermal Stability : sec-Butylzinc bromide decomposes at 215°C, making it suitable for high-temperature reactions .

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